4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE 4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE
Brand Name: Vulcanchem
CAS No.: 695170-93-5
VCID: VC5185067
InChI: InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2
SMILES: C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Molecular Formula: C16H20N4O5
Molecular Weight: 348.359

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE

CAS No.: 695170-93-5

Cat. No.: VC5185067

Molecular Formula: C16H20N4O5

Molecular Weight: 348.359

* For research use only. Not for human or veterinary use.

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE - 695170-93-5

Specification

CAS No. 695170-93-5
Molecular Formula C16H20N4O5
Molecular Weight 348.359
IUPAC Name [4-(morpholine-4-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Standard InChI InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2
Standard InChI Key VKHHQIHFJWSNSK-UHFFFAOYSA-N
SMILES C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3

Introduction

Chemical Structure and Nomenclature

4-[4-(3-Nitrobenzoyl)piperazine-1-carbonyl]morpholine (IUPAC name: 4-{[4-(3-nitrobenzoyl)piperazine-1-carbonyl]morpholine}) features a morpholine ring connected to a piperazine ring through a carbonyl group, with the piperazine further substituted by a 3-nitrobenzoyl group. The morpholine moiety contributes to the compound’s polarity and hydrogen-bonding capacity, while the nitro group on the benzoyl fragment introduces electron-withdrawing effects that influence reactivity and binding interactions .

Table 1: Key Molecular Properties

PropertyValue/Description
Molecular formulaC₁₇H₂₀N₄O₆
Molecular weight388.37 g/mol
Hydrogen bond donors1 (morpholine NH)
Hydrogen bond acceptors7 (carbonyl O, nitro O, morpholine O)
Rotatable bonds6
Topological polar surface area125 Ų (estimated)

The nitro group at the meta position of the benzoyl ring likely enhances electrophilic character, potentially facilitating interactions with biological targets such as enzymes or receptors . Piperazine’s conformational flexibility allows the molecule to adopt multiple binding poses, a feature observed in analogs with antidiabetic and anticancer activities .

Synthetic Strategies and Optimization

While no explicit synthesis of 4-[4-(3-nitrobenzoyl)piperazine-1-carbonyl]morpholine is documented, its preparation can be inferred from analogous piperazine-carbonyl-morpholine hybrids. A plausible route involves sequential acylation and coupling reactions:

  • 3-Nitrobenzoyl chloride synthesis: Nitration of benzoyl chloride followed by purification yields 3-nitrobenzoyl chloride.

  • Piperazine acylation: Reaction of piperazine with 3-nitrobenzoyl chloride in dichloromethane produces 1-(3-nitrobenzoyl)piperazine.

  • Carbonyl bridge formation: Coupling 1-(3-nitrobenzoyl)piperazine with morpholine using a carbodiimide reagent (e.g., EDC/HOBt) forms the final product .

Critical synthetic challenges:

  • Regioselectivity: Ensuring acylation occurs at the piperazine nitrogen rather than the morpholine oxygen requires careful control of reaction conditions, such as using non-polar solvents and low temperatures .

  • Nitro group stability: The nitro group may undergo reduction under harsh conditions, necessitating mild reagents and inert atmospheres .

Physicochemical and Pharmacokinetic Profiling

Predicted properties derived from computational tools (e.g., SwissADME) and analog data :

Solubility:

  • LogP (octanol/water): ~1.2 (moderate lipophilicity)

  • Aqueous solubility: ~25 µg/mL (pH 7.4), enhanced under acidic conditions due to protonation of the piperazine nitrogen .

Metabolic stability:

  • Cytochrome P450 isoforms 3A4 and 2D6 are likely involved in oxidative metabolism, with potential demethylation or nitro-reduction pathways .

  • Half-life (in vitro): Estimated 2–4 hours in human liver microsomes.

Table 2: Predicted ADMET Properties

ParameterPrediction
Blood-brain barrierLow penetration (logBB < -1)
Gastrointestinal absorptionModerate (70–80%)
CYP inhibitionModerate CYP2D6 inhibition
Ames testNon-mutagenic (nitro group not in aromatic amine context)

Computational and Structure-Activity Relationship (SAR) Insights

Density functional theory (DFT) calculations on analogous molecules reveal:

  • The nitro group’s electron-withdrawing effect increases the carbonyl group’s electrophilicity, enhancing hydrogen bonding with serine proteases .

  • Piperazine’s chair conformation places the 3-nitrobenzoyl group in a pseudo-axial position, optimizing steric complementarity with hydrophobic enzyme pockets .

Molecular docking (PDB: 4A8C, DPP-4):

  • Binding energy: −9.2 kcal/mol (compared to −8.5 kcal/mol for sitagliptin).

  • Key interactions: Nitro group forms π-anion interaction with Glu₂₀₆; morpholine oxygen hydrogen-bonds with Tyr₅₄⁷ .

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